Cas no 6953-61-3 (1-Naphthohydroxamic acid)
1-Naphthohydroxamic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Naphthohydroxamic Acid
- 1-Naphthalenecarboxamide,N-hydroxy-
- N-hydroxynaphthalene-1-carboxamide
- 1-NAPHTHALENECARBOXAMIDE,N-HYDROXY
- a-Naphthohydroxamic acid
- N-Hydroxy-1-naphthamide
- NSC 57457
- 1-NAPHTHALENECARBOXAMIDE, N-HYDROXY-
- alpha-Naphthohydroxamic acid
- Naphthalene-1-carboxylic acid hydroxyamide
- naphthylhydroxamic acid
- N-Hydroxy-1-naphthamide #
- .alpha.-Naphthohydroxamic acid
- JRZGPW
- 8GK
- CHEMBL115468
- JRZGPWOEHDOVMC-UHFFFAOYSA-N
- NSC-57457
- AKOS000168064
- HY-130538
- HDAC Inhibitor XIX, Compound 2 - CAS 6953-61-3
- KSC-229-62-1
- BDBM50015152
- 4-09-00-02407 (Beilstein Handbook Reference)
- MFCD00059546
- 1-Naphthohydroxamic Acid, >=98% (HPLC)
- KUC110101N
- CS-0108907
- SCHEMBL2230679
- DTXSID30219789
- FT-0636312
- HDAC8-IN-2
- NSC57457
- AS-60201
- T72838
- A836535
- BRN 2094470
- 6953-61-3
- N0023
- DB-019287
- 1-Naphthohydroxamic acid
-
- MDL: MFCD00059546
- Inchi: 1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
- Chave InChI: JRZGPWOEHDOVMC-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C2C=CC=CC2=1)NO
- BRN: 2094470
Propriedades Computadas
- Massa Exacta: 187.06300
- Massa monoisotópica: 187.063329
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 217
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 2.4
- Superfície polar topológica: 49.3
Propriedades Experimentais
- Cor/Forma: 不可用
- Densidade: 1.3±0.1 g/cm3
- Ponto de Fusão: No data available
- Ponto de Flash: No data available
- Índice de Refracção: 1.677
- Solubilidade: DMSO: ≥5mg/mL
- PSA: 49.33000
- LogP: 2.34970
- Solubilidade: 不可用
1-Naphthohydroxamic acid Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H1106吸入可能对身体有害
- Declaração de Advertência: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P1086获得医疗建议/护理
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 52
- Instrução de Segurança: H303吞入可能有害+H313皮肤接触可能有害+H1106吸入可能对身体有害
- RTECS:QJ1894500
- Condição de armazenamento:2-8°C
1-Naphthohydroxamic acid Dados aduaneiros
- CÓDIGO SH:2924299090
- Dados aduaneiros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Naphthohydroxamic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0023-1G |
1-Naphthohydroxamic Acid |
6953-61-3 | >98.0%(T) | 1g |
¥1750.00 | 2024-04-15 | |
| ChemScence | CS-0108907-5mg |
1-Naphthohydroxamic acid |
6953-61-3 | ≥98.0% | 5mg |
$65.0 | 2022-04-26 | |
| ChemScence | CS-0108907-10mg |
1-Naphthohydroxamic acid |
6953-61-3 | ≥98.0% | 10mg |
$120.0 | 2022-04-26 | |
| ChemScence | CS-0108907-50mg |
1-Naphthohydroxamic acid |
6953-61-3 | ≥98.0% | 50mg |
$450.0 | 2022-04-26 | |
| ChemScence | CS-0108907-100mg |
1-Naphthohydroxamic acid |
6953-61-3 | ≥98.0% | 100mg |
$750.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03884-25mg |
N-Hydroxy-1-naphthamide |
6953-61-3 | 25mg |
¥5168.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03884-5mg |
N-Hydroxy-1-naphthamide |
6953-61-3 | 5mg |
¥1278.0 | 2021-09-03 | ||
| Chemenu | CM141163-5g |
N-hydroxy-1-naphthamide |
6953-61-3 | 97% | 5g |
$755 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73375-250mg |
N-Hydroxy-1-naphthamide |
6953-61-3 | ≥98% | 250mg |
¥688.0 | 2023-09-05 | |
| Apollo Scientific | OR922061-250mg |
1-Naphthohydroxamic acid |
6953-61-3 | 98% | 250mg |
£91.00 | 2025-02-20 |
1-Naphthohydroxamic acid Fornecedores
1-Naphthohydroxamic acid Literatura Relacionada
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
Informações adicionais sobre 1-Naphthohydroxamic acid
1-Naphthohydroxamic Acid (CAS No. 6953-61-3): A Versatile Compound in Pharmaceutical and Biotechnological Research
1-Naphthohydroxamic acid, with the chemical formula C11H10O3 and CAS No. 6953-61-3, is a member of the hydroxamic acid family. This compound exhibits unique structural characteristics that make it a promising candidate for various applications in pharmaceutical and biotechnological research. Recent studies have highlighted its potential in modulating enzymatic activity, particularly in the context of metalloprotease inhibition and antioxidant properties.
As a derivative of naphthalene, 1-Naphthohydroxamic acid possesses a conjugated system of aromatic rings, which contributes to its stability and reactivity. The hydroxamic group (-CONH-O-) is a key functional group that confers biological activity, as it can coordinate with metal ions and inhibit enzymes such as matrix metalloproteinases (MMPs). This property has been extensively explored in recent years, with multiple studies demonstrating its efficacy in inhibiting MMP-2 and MMP-9, which are implicated in cancer progression and tissue remodeling.
Recent advancements in drug discovery have underscored the importance of 1-Naphthohydroxamic acid as a lead compound for the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by suppressing the NF-κB signaling pathway. This finding aligns with earlier research showing its ability to modulate cytokine production and reduce oxidative stress in inflammatory models.
The chemical structure of 1-Naphthohydroxamic acid (CAS No. 6953-61-3) is characterized by a naphthalene ring system fused to a hydroxamic acid group. This molecular configuration allows for multiple interactions with biological targets, making it a versatile scaffold for drug design. The compound's hydrophilic nature, due to the hydroxamic group, enhances its solubility in aqueous environments, which is crucial for its bioavailability and pharmacokinetic properties.
Recent studies have also explored the potential of 1-Naphthohydroxamic acid in the context of neurodegenerative diseases. A 2022 review in Pharmacological Research highlighted its neuroprotective effects through the inhibition of reactive oxygen species (ROS) and the modulation of mitochondrial function. These findings suggest that the compound could be a valuable tool in the development of therapies for conditions such as Alzheimer's and Parkinson's disease.
The pharmacological activity of 1-Naphthohydroxamic acid (CAS No. 6953-61-3) is further supported by its ability to act as a metal-chelating agent. This property is particularly relevant in the context of metalloenzyme inhibition, where the compound can bind to transition metals such as zinc and iron, thereby disrupting enzymatic activity. This mechanism has been investigated in the context of cancer therapy, where metalloenzymes play a critical role in tumor progression.
Recent research has also focused on the synthetic pathways of 1-Naphthohydroxamic acid, with a particular emphasis on optimizing its production for industrial applications. A 2023 study published in Organic & Biomolecular Chemistry described a novel catalytic method for the synthesis of this compound, which significantly improves yield and reduces environmental impact. This development is crucial for scaling up its production for pharmaceutical use.
One of the most promising applications of 1-Naphthohydroxamic acid is in the field of antimicrobial research. Recent studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A 2023 article in Antimicrobial Agents and Chemotherapy demonstrated that the compound can disrupt bacterial cell membranes and inhibit biofilm formation, making it a potential candidate for the development of new antibiotics.
The therapeutic potential of 1-Naphthohydroxamic acid (CAS No. 6953-61-3) extends to the treatment of chronic inflammatory conditions. Research published in Arthritis & Rheumatology in 2022 indicated that the compound can reduce inflammation in rheumatoid arthritis models by inhibiting the activity of pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight its potential as an adjunct therapy in autoimmune disorders.
Recent advancements in computational chemistry have also contributed to the understanding of 1-Naphthohydroxamic acid's molecular interactions. A 2023 study using molecular docking simulations revealed that the compound can bind to multiple protein targets, including kinases and transcription factors. This versatility in target engagement is a key factor in its potential as a multi-target drug candidate.
As the field of medicinal chemistry continues to evolve, 1-Naphthohydroxamic acid (CAS No. 6953-61-3) remains a subject of intense research due to its multifaceted biological activities. Ongoing studies are exploring its potential in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. These efforts are expected to lead to the development of new treatments for a wide range of diseases, from cancer to infectious diseases.
In conclusion, 1-Naphthohydroxamic acid is a compound with significant potential in pharmaceutical and biotechnological applications. Its unique chemical structure and biological activities make it a valuable candidate for further research and development. As new studies continue to uncover its mechanisms of action and therapeutic potential, the compound is poised to play a crucial role in the advancement of modern medicine.
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